

# 4-Bromothiophene-2-carboxamide: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **4-Bromothiophene-2-carboxamide**

Cat. No.: **B1338063**

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For immediate release: This whitepaper provides a detailed overview of the chemical properties, structure, and synthesis of **4-Bromothiophene-2-carboxamide**, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document outlines the compound's key characteristics and provides a representative protocol for its synthesis, highlighting its potential as a building block in the design of novel therapeutic agents.

## Chemical Properties and Structure

**4-Bromothiophene-2-carboxamide** is a substituted thiophene derivative. The presence of the bromine atom and the carboxamide group on the thiophene ring offers reactive sites for further chemical modifications, making it a valuable intermediate in medicinal chemistry. Thiophene-based molecules are known to exhibit a wide range of biological activities, and this compound serves as a scaffold for the synthesis of more complex molecules with potential therapeutic applications.<sup>[1][2]</sup>

## Physicochemical Data

While specific experimental data for **4-Bromothiophene-2-carboxamide** is not widely available in the public domain, the following table summarizes its key identifiers and calculated properties. For context, the experimental melting point of its precursor, 4-Bromothiophene-2-carboxylic acid, and its isomer, 4-Bromothiophene-3-carboxamide, are also provided.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrNOS	[3]
Molecular Weight	206.06 g/mol	[3]
CAS Number	83933-17-9	[3][4]
IUPAC Name	4-bromothiophene-2-carboxamide	
SMILES	C1=C(C(=O)N)SC=C1Br	
InChI Key	Not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Precursor: 4-Bromothiophene-2-carboxylic acid (CAS: 16694-18-1) Melting Point	120.0 - 124.0 °C	[5]
Isomer: 4-Bromothiophene-3-carboxamide (CAS: 100245-61-2) Melting Point	150 - 155 °C	[6]

## Structural Representation

The chemical structure of **4-Bromothiophene-2-carboxamide** is depicted below.

Figure 1: Chemical structure of **4-Bromothiophene-2-carboxamide**.

## Experimental Protocols

### Synthesis of 4-Bromothiophene-2-carboxamide

The synthesis of **4-Bromothiophene-2-carboxamide** can be achieved from its corresponding carboxylic acid precursor, 4-Bromothiophene-2-carboxylic acid. A common and effective method involves a two-step process: the conversion of the carboxylic acid to an acyl chloride,

followed by amidation. A representative protocol is detailed below, adapted from procedures for similar thiophene carboxamides.[2]

#### Step 1: Synthesis of 4-Bromothiophene-2-carbonyl chloride

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromothiophene-2-carboxylic acid (1 equivalent).
- Add an excess of thionyl chloride ( $\text{SOCl}_2$ ), typically 5-10 equivalents, under an inert atmosphere (e.g., nitrogen or argon).
- Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
- Heat the reaction mixture to reflux (approximately 76 °C for thionyl chloride) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and  $\text{SO}_2$ ) evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-Bromothiophene-2-carbonyl chloride is typically a yellow to brown oil or solid and is often used in the next step without further purification.

#### Step 2: Synthesis of **4-Bromothiophene-2-carboxamide**

- Prepare a cooled (0 °C) solution of concentrated aqueous ammonia (an excess, typically 10-20 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and a dropping funnel.
- Dissolve the crude 4-Bromothiophene-2-carbonyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.
- Add the solution of the acyl chloride dropwise to the stirred ammonia solution at 0 °C. A precipitate of the amide and ammonium chloride will form.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction by adding water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ).
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **4-Bromothiophene-2-carboxamide**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.



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Figure 2: Synthetic workflow for **4-Bromothiophene-2-carboxamide**.

## Analytical Characterization

Due to the lack of publicly available experimental spectra for **4-Bromothiophene-2-carboxamide**, this section provides predicted and expected characteristics based on the analysis of similar compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the thiophene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxamide groups. Additionally, a broad singlet corresponding to the  $-\text{NH}_2$  protons of the amide group is anticipated, which may be exchangeable with  $\text{D}_2\text{O}$ .

- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display five distinct signals: four for the carbon atoms of the thiophene ring and one for the carbonyl carbon of the amide group. The chemical shifts of the ring carbons will be affected by the positions of the bromine and carboxamide substituents.

#### Infrared (IR) Spectroscopy:

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

- N-H stretching vibrations of the primary amide, typically appearing as two bands in the region of 3400-3100  $\text{cm}^{-1}$ .
- C=O stretching vibration of the amide (Amide I band), which is a strong absorption typically found in the range of 1680-1630  $\text{cm}^{-1}$ .
- N-H bending vibration of the amide (Amide II band), usually observed around 1640-1550  $\text{cm}^{-1}$ .
- C-Br stretching vibration, which will appear in the fingerprint region at lower wavenumbers.
- C-S and C=C stretching vibrations of the thiophene ring.

#### Mass Spectrometry (MS):

The mass spectrum of **4-Bromothiophene-2-carboxamide** is expected to show a molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight (206.06 g/mol). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).

Fragmentation patterns would likely involve the loss of the amide group or the bromine atom.

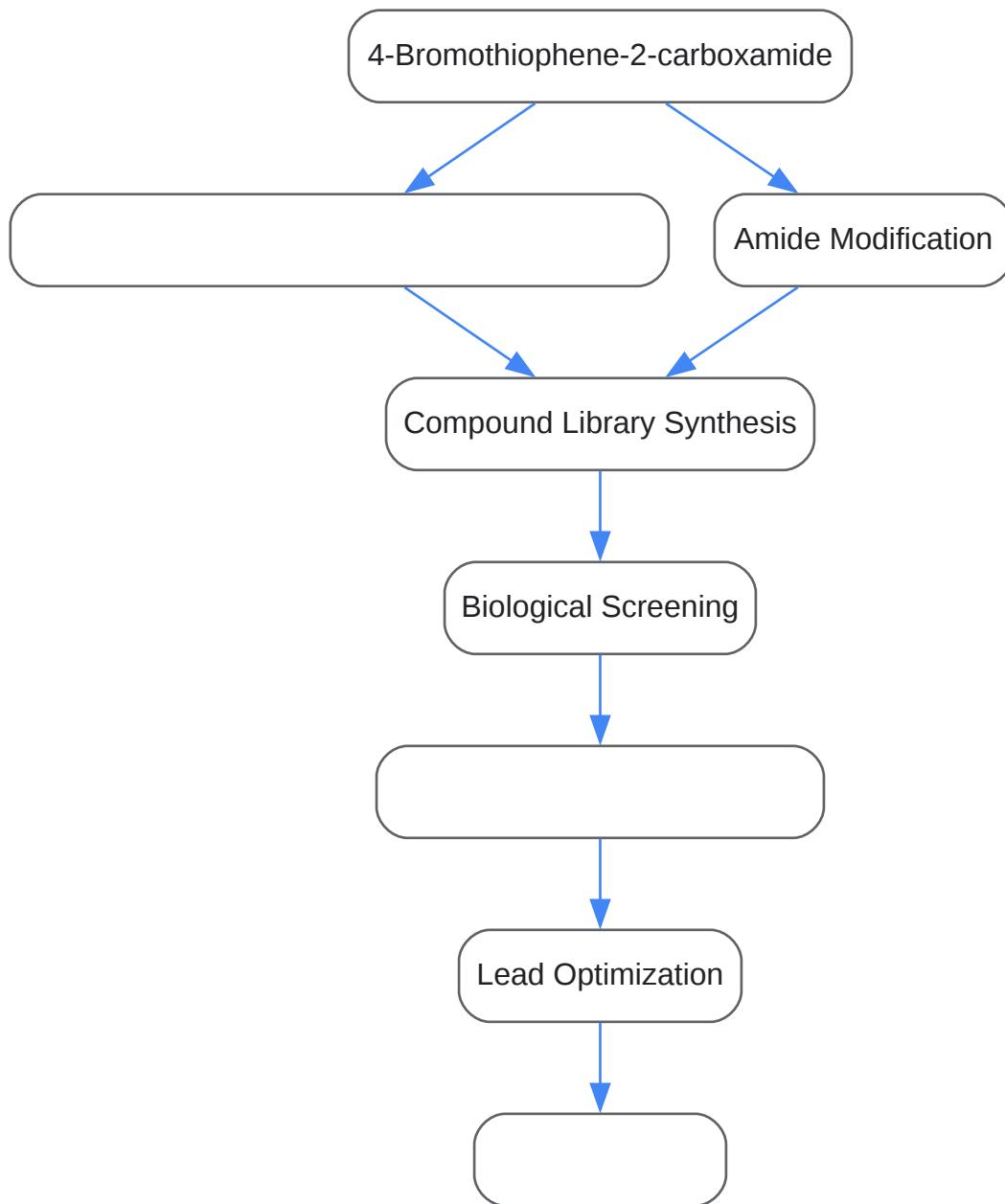
## Applications in Drug Development

Thiophene-containing compounds are a significant class of heterocycles in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.<sup>[1]</sup> The **4-**

**Bromothiophene-2-carboxamide** scaffold presents several opportunities for the development of new drug candidates.

The bromine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for biological screening. The amide functionality at the 2-position can also be modified or can participate in hydrogen bonding interactions with biological targets.

The logical relationship for utilizing this compound in a drug discovery workflow is illustrated below.



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Figure 3: Drug discovery workflow utilizing **4-Bromothiophene-2-carboxamide**.

## Conclusion

**4-Bromothiophene-2-carboxamide** is a valuable heterocyclic building block with significant potential for application in drug discovery and development. While detailed experimental data on its physicochemical properties are limited, its structure and the reactivity of its functional groups make it an attractive starting material for the synthesis of novel compounds. The

synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further research into its chemical and biological properties. As the demand for new therapeutic agents continues to grow, the exploration of versatile scaffolds such as **4-Bromothiophene-2-carboxamide** will be crucial in the advancement of medicinal chemistry.

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